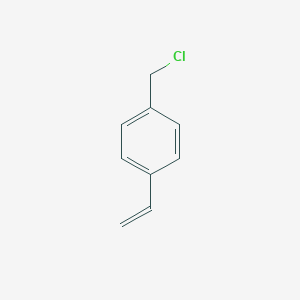
4-Vinylbenzyl chloride
Cat. No. B074298
Key on ui cas rn:
1592-20-7
M. Wt: 152.62 g/mol
InChI Key: ZRZHXNCATOYMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07981408B2
Procedure details


A flame dried 1-L round bottom flask was charged with AIBN (1.9 g, 11.6 mmol) and 50 mL of anhydrous toluene. To this stirred solution was added chloromethylstyrene (76.25 g, 500 mmol) in toluene (430 mL). Argon was bubbled through the mixture; it was then warmed to 78-80° C. with stirring for 22 hrs under a blanket of argon. Approximately 50 mL of hexane was added to the flask and the whole mixture was then poured into 750 ml of hexane. A taffy-like precipitate formed. The precipitate was collected and washed a couple of times with water. The precipitate was then dissolved in THF. The THF solution was filtered. Adding petroleum ether precipitated the product that was then separated from the mother liquor. The solid was dissolved again in THF, and finally precipitated in methanol. The product was collected and dried overnight at 50° C. in a vacuum oven. This gave the title compound as a brittle, white powder (36.16 g). GPC analysis that gave the following results:




Name

Name
Identifiers


|
REACTION_CXSMILES
|
CC(N=N[C:8]([C:11]#N)(C)C)(C#N)C.[Cl:13]CC=CC1C=CC=CC=1.[C:23]1([CH3:29])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[Cl:13][CH2:29][C:23]1[CH:28]=[CH:27][C:26]([CH:8]=[CH2:11])=[CH:25][CH:24]=1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
76.25 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
430 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
79 (± 1) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 22 hrs under a blanket of argon
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
A flame dried 1-L round bottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Argon was bubbled through the mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Approximately 50 mL of hexane was added to the flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the whole mixture was then poured into 750 ml of hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A taffy-like precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed a couple of times with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The precipitate was then dissolved in THF
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The THF solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Adding petroleum ether precipitated the product that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then separated from the mother liquor
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was dissolved again in THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
finally precipitated in methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight at 50° C. in a vacuum oven
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
22 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC1=CC=C(C=C1)C=C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.16 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
